molecular formula C15H14N2O3 B5544029 ETHYL 3-(PYRIDINE-4-AMIDO)BENZOATE

ETHYL 3-(PYRIDINE-4-AMIDO)BENZOATE

Cat. No.: B5544029
M. Wt: 270.28 g/mol
InChI Key: USUGIQYFHNNYRV-UHFFFAOYSA-N
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Description

Ethyl 3-(pyridine-4-amido)benzoate: is an organic compound that belongs to the class of benzoates and pyridines. This compound is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further connected to a pyridine ring through an amide linkage. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including organic synthesis, medicinal chemistry, and materials science.

Scientific Research Applications

Chemistry: Ethyl 3-(pyridine-4-amido)benzoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.

Medicine: this compound has shown promise in medicinal chemistry as a potential therapeutic agent. Its derivatives are being explored for their anti-inflammatory, antimicrobial, and anticancer properties.

Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(pyridine-4-amido)benzoate typically involves the reaction of 3-aminobenzoic acid with 4-pyridinecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the final product. The reaction conditions generally include refluxing the reaction mixture for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-(pyridine-4-amido)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in dry ether at room temperature.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: 3-(pyridine-4-amido)benzoic acid.

    Reduction: Ethyl 3-(pyridine-4-amido)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 3-(pyridine-4-amido)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amide linkage and pyridine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

    Ethyl 3-(pyridine-3-amido)benzoate: Similar structure but with the amide linkage at the 3-position of the pyridine ring.

    Ethyl 4-(pyridine-4-amido)benzoate: Similar structure but with the ester group at the 4-position of the benzoate moiety.

    Methyl 3-(pyridine-4-amido)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of the ethyl ester group enhances its solubility and reactivity, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 3-(pyridine-4-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-2-20-15(19)12-4-3-5-13(10-12)17-14(18)11-6-8-16-9-7-11/h3-10H,2H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUGIQYFHNNYRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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